

# Agilent 8697 Technical Support Center: Guided Diagnostics & Troubleshooting

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## Compound of Interest

Compound Name: AL 8697

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This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the Agilent 8697 Headspace Sampler. Find solutions to common issues encountered during your experiments to minimize downtime and ensure data integrity.

## Frequently Asked Questions (FAQs)

Q1: What are the first steps I should take when encountering an issue with the Agilent 8697?

A1: When an issue arises, it's recommended to first check the instrument's logs. The Agilent 8697, in conjunction with the gas chromatograph (GC), maintains several logs that provide valuable diagnostic information.<sup>[1]</sup> Access the Headspace Event Log, Run Log, and Sequence Log through the GC touchscreen or the browser interface to identify any specific error messages or deviations from the method.<sup>[1]</sup> Additionally, a System Health Report can be generated, which lists the current status of all GC and HS components and is useful when contacting Agilent for service.<sup>[1]</sup>

Q2: What are the integrated diagnostic tests, and when should I use them?

A2: The Agilent 8697 features several built-in diagnostic tests to help you verify the instrument's performance and pinpoint the source of a problem.<sup>[1]</sup> These tests can be accessed from the GC touchscreen or browser interface under Diagnostics > Diagnostic Tests > Headspace.<sup>[1]</sup> Key tests include:

- Crossport Leak Test: Checks for leaks across the six-port valve.[1]
- Gas Supply Pressure Check: Verifies that the gas supply pressure is adequate.[1]
- Leak and Restriction Test: Tests the vial pressurization gas lines for leaks and blockages.[1]

Q3: My chromatographic results are poor (e.g., no peaks, poor repeatability). Where should I start troubleshooting?

A3: Poor chromatographic performance can stem from either the headspace sampler or the GC. A systematic approach is crucial. First, verify the basics: check your sample preparation, vial capping, and gas supply purity.[1][2] Then, run a sequence with a known standard to see if the issue is reproducible. To isolate the problem, if possible, use an automatic liquid sampler (ALS) to inject a standard directly into the GC inlet. If the chromatography is good with the ALS, the issue likely lies with the headspace sampler.[1] If the results are still poor, the problem is with the GC system.[1]

Q4: How can I prevent sample carryover?

A4: Sample carryover occurs when residual sample from a previous injection appears in the current chromatogram. The 8697 purges the sampling system between injections to minimize this.[1] To further prevent carryover, ensure that the transfer line is installed correctly and that there are no leaks in the six-port valve or sample probe.[1] Running the HS Leak and Restriction Test and the Crossport Leak Test can help identify such issues.[1] Also, review your method parameters; excessively high temperatures can cause less volatile components to condense in the flow path.[2]

## Troubleshooting Guides

This section provides detailed guidance on specific error categories and chromatographic symptoms.

### Chromatographic Issues

If you are experiencing issues with your analytical results, such as inconsistent peak areas or retention times, consult the table below for potential causes and recommended actions.

Symptom	Potential Cause	Recommended Action
No Peaks or Low Peak Response	Leaks in the GC inlet, transfer line, or sample vial.[1][3]	Check the GC septum and inlet liner for leaks. Run the Transfer Line Leak and Restriction Test. Ensure vials are properly crimped and enable dynamic leak checking. [1][2]
Incorrect vial pressurization settings.[1]	Ensure the vial pressurization setpoint is not less than the pressure developed during equilibration.[1]	
Six-port valve not actuating.[3]	Confirm that the six-port valve is turning during the injection sequence.	
Retention Times Not Repeatable	Leaks in the GC system or headspace sampler.[1][3]	Perform a thorough leak check of the entire system, including the GC inlet, transfer line, and all fittings.[3]
Inconsistent sample preparation.[1]	Ensure consistent sample volume and matrix for all vials.	
GC oven not stabilized.[3]	Allow the GC oven to fully stabilize between runs.	
Peak Areas Not Repeatable	Inconsistent vial sealing.[1]	Check vial cap seals for consistency. Use the dynamic leak check feature to verify each vial is leak-free.[1]
Leaks in the sampling system. [1]	Run the HS Leak and Restriction Test and the Crossport Leak Test to check for leaks in the probe, six-port valve, and associated lines.[1]	

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Incorrect sample vial size configured.[\[1\]](#)

Verify that the correct vial size (e.g., 20 mL vs. 22 mL) is specified in the method, as the sampler cannot distinguish between them.[\[1\]](#)

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## Instrument Errors and Messages

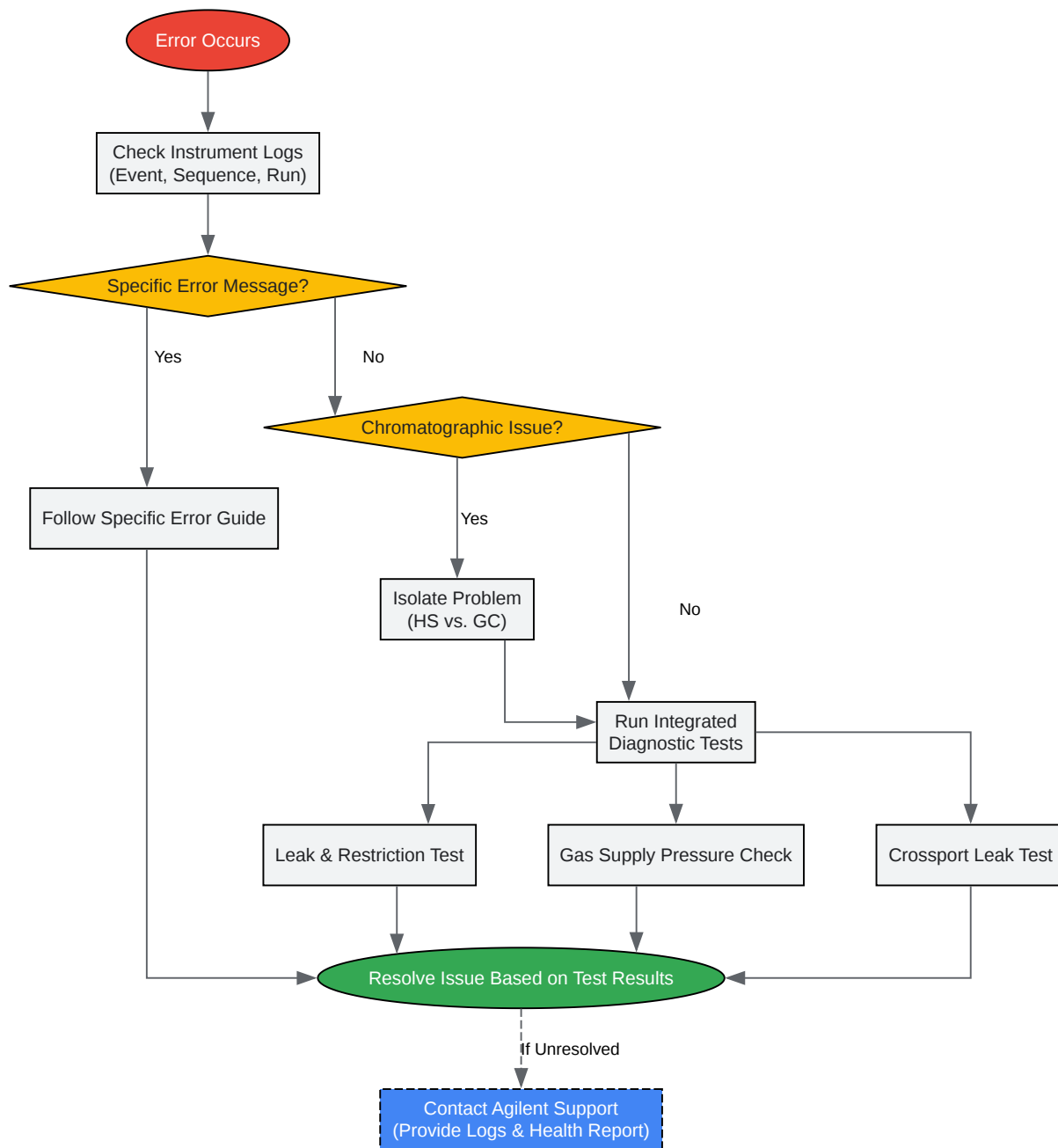
The Agilent 8697 provides specific error messages to guide troubleshooting. Below are common error categories and how to address them.

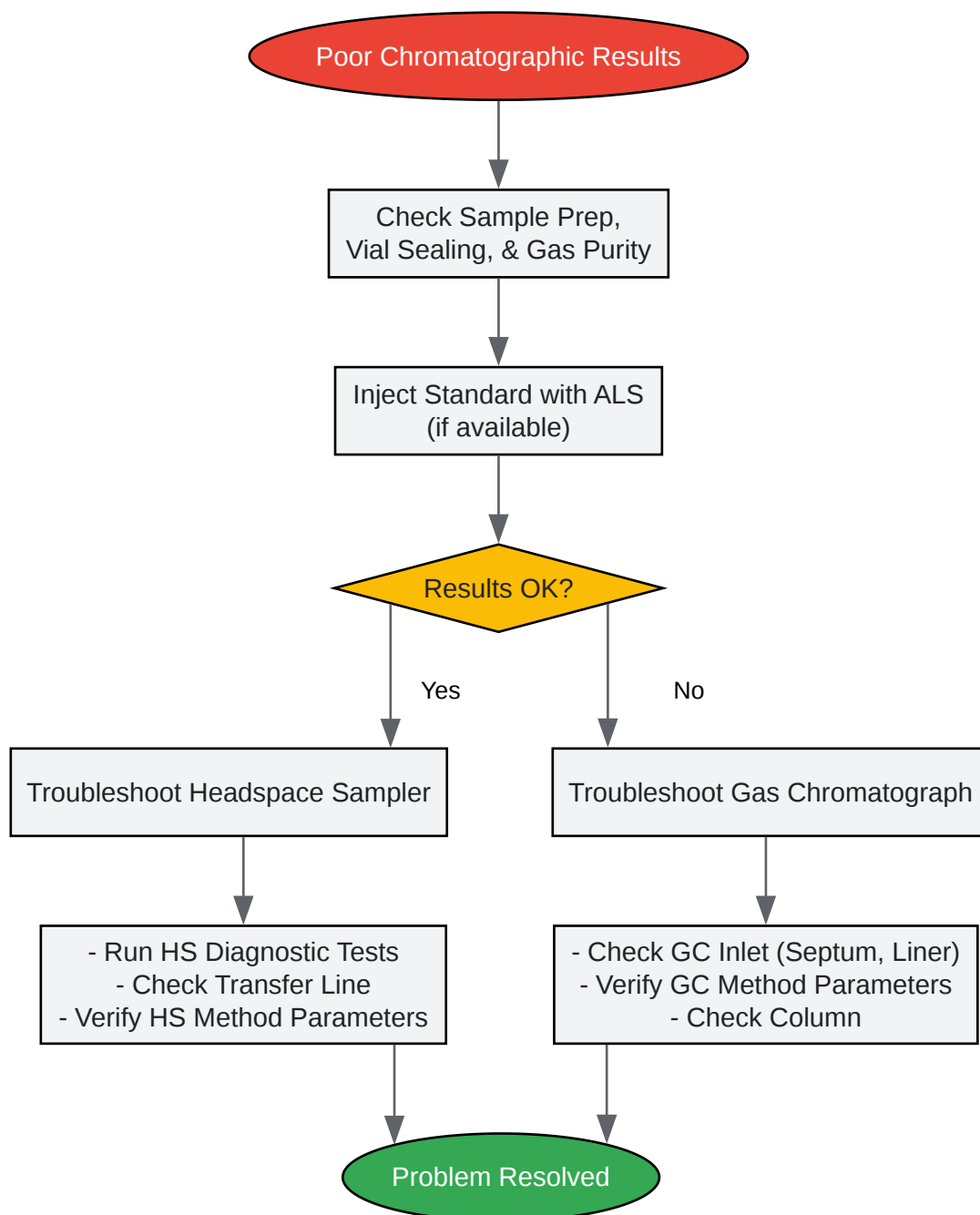
Error Category	Potential Cause	Recommended Action
Vial Handling Errors (e.g., "No Vial Found in Gripper")	Carousel, gripper, or lifter mechanical issue. <a href="#">[1]</a>	Check for any physical obstructions in the vial pathway. Recalibrate the tray if necessary. <a href="#">[1]</a>
Incorrect vial size or type. <a href="#">[1]</a>	Ensure you are using the correct vial types (10, 20, or 22 mL) and that they are loaded properly in the racks. <a href="#">[4]</a> <a href="#">[5]</a>	
Pressure and Flow Errors (e.g., "Purge Flow Deviations")	Inadequate gas supply pressure. <a href="#">[1]</a>	Check the gas source and regulators. The delivery pressure should be at least 138 kPa (20 psi) greater than the highest vial pressurization setpoint. <a href="#">[1]</a> Run the Gas Supply Pressure Check. <a href="#">[1]</a>
Leaks in the pneumatic system. <a href="#">[1]</a>	Run the HS Leak and Restriction Test to identify and locate any leaks. <a href="#">[1]</a>	
Thermal Errors (e.g., "Thermal Shutdown")	Overheating of a temperature zone (oven, loop, or transfer line).	Ensure proper ventilation around the instrument. Check that the temperature setpoints are appropriate for your method. If the problem persists, contact Agilent service.

## Experimental Protocols & Workflows

### General Troubleshooting Workflow

When an error occurs, a systematic approach is key to a quick resolution. The following diagram illustrates a general workflow for troubleshooting the Agilent 8697.





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